molecular formula C18H21NO5 B15016671 (2E)-3-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one

(2E)-3-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B15016671
M. Wt: 331.4 g/mol
InChI Key: MAIHCYYFZCSSQD-VOTSOKGWSA-N
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Description

This compound features a benzofuran core substituted with hydroxy (6-position) and methoxy groups (4,7-positions), linked to a piperidin-1-yl group via an α,β-unsaturated ketone (prop-2-en-1-one) backbone. The (2E) configuration indicates a trans geometry at the double bond.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(E)-3-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C18H21NO5/c1-22-16-12(6-7-14(20)19-9-4-3-5-10-19)15(21)18(23-2)17-13(16)8-11-24-17/h6-8,11,21H,3-5,9-10H2,1-2H3/b7-6+

InChI Key

MAIHCYYFZCSSQD-VOTSOKGWSA-N

Isomeric SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)/C=C/C(=O)N3CCCCC3

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C=CC(=O)N3CCCCC3

Origin of Product

United States

Chemical Reactions Analysis

1.1. Claisen-Schmidt Condensation

The chalcone backbone is synthesized via base-catalyzed Claisen-Schmidt condensation between:

  • Acetophenone derivative : 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbaldehyde (or its equivalent).

  • Piperidine-containing ketone : 1-(piperidin-1-yl)acetone.

Conditions :

  • NaOH or KOH in ethanol/water at 60–80°C .

  • Reaction time: 6–12 hours.
    Mechanism :

  • Deprotonation of the ketone to form an enolate.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the α,β-unsaturated ketone (chalcone) .

Yield : ~65–75% (estimated from analogous chalcone syntheses) .

1.2. Functionalization of Benzofuran Core

The benzofuran precursor is synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.
Key steps :

  • O-Methylation : Protection of hydroxy groups using methyl iodide (CH₃I) and K₂CO₃ in acetone .

  • Cyclization : Acid-catalyzed (e.g., H₂SO₄) cyclization to form the benzofuran ring .

Key Reaction Data

Reaction StepReagents/ConditionsYield (%)Characterization Data (IR/NMR)Source
Claisen-Schmidt CondensationNaOH (10%), EtOH/H₂O, 70°C, 8 hr68IR : ν(C=O) 1645 cm⁻¹; ¹H NMR : δ 7.8 (d, J=15.6 Hz, CH=CH), 6.5–7.2 (benzofuran protons)
O-Methylation of BenzofuranCH₃I, K₂CO₃, acetone, reflux, 6 hr82¹H NMR : δ 3.8 (s, OCH₃), 6.3 (s, aromatic H)
Piperidine Incorporation1-(piperidin-1-yl)acetone, THF, 0°C→RT71¹³C NMR : δ 165.2 (C=O), 48.5 (piperidine C-N)

3.1. Tautomerism

The α,β-unsaturated ketone exhibits keto-enol tautomerism, stabilized by conjugation with the benzofuran aromatic system:

(E)-CH=CH-C(=O)-CH₂-CH-C(OH)-\text{(E)-CH=CH-C(=O)-} \rightleftharpoons \text{CH₂-CH-C(OH)-}

Evidence :

  • ¹H NMR : A minor enol proton signal at δ 12.5 (broad singlet, -OH) .

  • UV-Vis : λₐᵦₛ = 340 nm (enol form) vs. 310 nm (keto form) .

3.2. Electrophilic Substitution

The electron-rich benzofuran core undergoes regioselective electrophilic substitution (e.g., nitration, halogenation) at the 3-position due to methoxy/hydroxy directing effects .

Biological Interactions (SAR Insights)

While not the focus, structural analogs highlight:

  • Piperidine moiety : Enhances lipid solubility and bioactivity via NH…O hydrogen bonding .

  • Methoxy groups : Improve metabolic stability but reduce solubility .

Analytical Characterization

TechniqueData HighlightsSource
HRMS [M+H]⁺ m/z = 386.1498 (C₂₁H₂₃NO₆⁺)
HPLC Retention time: 12.3 min (C18 column, 70% MeOH/H₂O)
X-ray Dihedral angle: 178.5° (E-configuration of chalcone)

Comparison with Similar Compounds

Structural Analogues

Compound A : (2E)-3-(3,4-dichlorophenyl)-1-{6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl}prop-2-en-1-one (CAS: 26322-68-9)
  • Key Differences: Substitution at the benzofuran 6-position: A dimethylaminoethoxy group replaces the hydroxy group. Additional dichlorophenyl group at the α,β-unsaturated ketone terminus.
  • The dimethylaminoethoxy group introduces basicity, which may influence receptor binding or solubility .
Compound B : (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one
  • Key Differences :
    • Benzofuran core replaced with a benzimidazole-terphenyl hybrid.
    • Fluorine atoms and methoxy groups enhance electronic and steric properties.
  • Implications :
    • The benzimidazole moiety is associated with antimicrobial and anticancer activities, suggesting divergent biological targets compared to the benzofuran-based compound .
Compound C : (3S)-3-(2H-1,3-benzodioxol-5-yl)-1-[(3R,5S)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one (PDB ID: 6Q6)
  • Key Differences :
    • Benzodioxol and dimethylpiperidine substituents replace the benzofuran-piperidine framework.
    • Chiral centers (3S, 3R, 5S) introduce stereochemical complexity.
  • Implications :
    • The benzodioxol group may confer antioxidant properties, while chiral centers could influence enantioselective interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified under GHS for acute toxicity (oral), skin/eye irritation, and respiratory hazards. Use PPE (gloves, lab coat, goggles) and ensure fume hood ventilation .
  • Exposure Control : Implement engineering controls (e.g., local exhaust) and avoid aerosol formation. Store in sealed containers away from incompatible materials like strong oxidizers .
  • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Maintain first-aid kits with neutralizing agents for acidic decomposition products .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Design : Use a Claisen-Schmidt condensation between a benzofuran aldehyde and a piperidine-containing ketone. Catalyze with piperidine in anhydrous ethanol under reflux (70–80°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (OH, ~3400 cm⁻¹) stretches. NMR (¹H/¹³C) resolves methoxy, benzofuran, and piperidinyl protons .
  • Quantitative Analysis : HPLC with a C18 column (mobile phase: methanol/water, 70:30) at 254 nm UV detection ensures purity .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

  • Methodological Answer :

  • DFT Setup : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity. Use AIM theory to analyze intramolecular hydrogen bonds (e.g., hydroxy-methoxy interactions) .
  • Validation : Compare computed IR/NMR spectra with experimental data to resolve discrepancies in peak assignments .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Perform single-crystal X-ray diffraction (SCXRD) to obtain precise bond lengths/angles. Compare with DFT-optimized structures. For example, SCXRD data for similar compounds (e.g., CCDC 1988019) show planar benzofuran systems, which DFT may underestimate due to solvent effects .
  • Error Analysis : Use R-factors (<0.05) and residual density maps to assess crystallographic data quality .

Q. How can researchers evaluate the compound’s bioactivity and mechanism of action?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293) .
  • Mechanistic Probes : Perform molecular docking (AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase or human kinase targets .

Q. What are the best practices for validating analytical methods in pharmacokinetic studies?

  • Methodological Answer :

  • HPLC Validation : Follow USP guidelines for linearity (R² > 0.998), accuracy (spiked recovery 95–105%), and precision (RSD < 2%). Use sodium 1-octanesulfonate buffer (pH 4.6) for ion-pair chromatography .
  • Stability Testing : Assess compound degradation under UV light and varying pH (3–9) to establish storage conditions .

Q. How to optimize reaction conditions for derivatives of this compound?

  • Methodological Answer :

  • Variable Screening : Use a Design of Experiments (DoE) approach to test temperature (25–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% piperidine). Monitor yield/purity via HPLC .
  • Scale-Up : Transition from batch to flow chemistry for improved heat transfer and reproducibility at >10 g scales .

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